molecular formula C21H37ClN2O3 B1214835 Carbisocaine CAS No. 68931-03-3

Carbisocaine

Cat. No.: B1214835
CAS No.: 68931-03-3
M. Wt: 401.0 g/mol
InChI Key: JBWMXRJDMMPGCX-UHFFFAOYSA-N
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Description

Carbisocaine is a local anesthetic that belongs to the amide class of anesthetics. It is known for its high liposolubility and is used primarily for its anesthetic properties. This compound is chemically related to other local anesthetics such as lidocaine and bupivacaine but has unique properties that make it suitable for specific medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbisocaine can be synthesized through a series of chemical reactions involving the formation of an amide bond. The synthesis typically starts with the reaction of an appropriate amine with a carboxylic acid derivative. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Carbisocaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Carbisocaine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.

    Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.

    Medicine: Employed in clinical settings for local anesthesia during surgical procedures.

    Industry: Utilized in the development of new anesthetic formulations and delivery systems.

Mechanism of Action

Carbisocaine exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This action is achieved by binding to sodium channels in the nerve cell membrane, preventing the influx of sodium ions and thereby inhibiting nerve signal transmission .

Biological Activity

Carbisocaine, a local anesthetic belonging to the amino amide group, is primarily used in dental and surgical procedures for its analgesic properties. Its biological activity encompasses various mechanisms and effects, which are critical for its application in clinical settings. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound exerts its local anesthetic effects by blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials, leading to a loss of sensation in the targeted area. Research indicates that this compound has a unique profile compared to other local anesthetics, particularly in its interaction with phospholipid membranes.

  • Sodium Channel Blockade : this compound binds preferentially to the inactivated state of sodium channels, stabilizing them and preventing depolarization.
  • Phospholipid Interaction : Studies have shown that this compound alters the incorporation of isotopes into different phospholipid classes within cells, suggesting a modulatory effect on membrane dynamics .

Analgesic Activity

This compound is well-documented for its analgesic properties. It is frequently used in dental procedures due to its effectiveness in providing localized pain relief. Comparative studies have demonstrated that it offers similar or superior analgesic effects compared to other local anesthetics such as lidocaine.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For example, it has been observed to reduce carrageenan-induced edema in animal models, indicating its ability to mitigate inflammatory responses .

Release Kinetics from Hydrogels

A significant study investigated the release kinetics of this compound from various hydrogel formulations. The results indicated that this compound follows first-order kinetics in its release profile, with optimal formulations achieving sustained release over extended periods. This property enhances its efficacy in clinical applications where prolonged analgesia is desired .

Comparative Analyses

In a comparative analysis of local anesthetics, this compound was found to decrease the incorporation of 32P^{32}P into neutral phospholipids while increasing incorporation into acid phospholipids. This suggests that this compound may influence lipid metabolism within cells, potentially affecting cellular signaling pathways related to pain and inflammation .

Data Tables

Property This compound Lidocaine Bupivacaine
Onset of ActionFast (2-5 min)Fast (2-5 min)Moderate (5-10 min)
Duration of ActionModerate (1-3 hrs)Short (1-2 hrs)Long (4-6 hrs)
pKa7.67.88.1
Lipid SolubilityModerateHighHigh
Anti-inflammatory ActivityYesNoYes

Properties

CAS No.

68931-03-3

Molecular Formula

C21H37ClN2O3

Molecular Weight

401.0 g/mol

IUPAC Name

diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C21H36N2O3.ClH/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3;/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24);1H

InChI Key

JBWMXRJDMMPGCX-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Synonyms

carbisocaine
carbizocaine

Origin of Product

United States

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